molecular formula C7H12O3 B1587959 3-Hydroxycyclohexanecarboxylic acid CAS No. 606488-94-2

3-Hydroxycyclohexanecarboxylic acid

Cat. No. B1587959
M. Wt: 144.17 g/mol
InChI Key: JBZDHFKPEDWWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxycyclohexanecarboxylic acid is a solid compound with a molecular weight of 144.17 .


Molecular Structure Analysis

The molecular formula of 3-Hydroxycyclohexanecarboxylic acid is C7H12O3 . The InChI key for this compound is JBZDHFKPEDWWJC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Hydroxycyclohexanecarboxylic acid is a solid at 20 degrees Celsius . It has a molecular weight of 144.17 . The compound is white to almost white in color and appears as a powder or crystal .

Scientific Research Applications

Synthesis and Chemical Transformations

3-Hydroxycyclohexanecarboxylic acid and its derivatives have been extensively studied in the field of organic synthesis. For instance, Fujita et al. (1978) demonstrated the synthesis of 3-hydroxy acids from ketones and carboxylic acids, highlighting the production of 2-(1′-hydroxycyclohexan-1′-yl) propionic acid with high yield. This research showcases the potential of 3-hydroxycyclohexanecarboxylic acid in synthesizing various carboxylic acids and γ-butyrolactones, which are valuable in chemical industries (Fujita, Suga, Watanabe, & Yanagi, 1978).

Detection of Hydroxyl Radicals

The compound has been used in detecting hydroxyl radicals (.OH) in aqueous solutions, as explored by Manevich, Held, and Biaglow (1997). They used Coumarin-3-carboxylic acid (3-CCA), a derivative of 3-hydroxycyclohexanecarboxylic acid, as a detector for .OH. This research is significant for its potential application in studying oxidative stress and related biological processes (Manevich, Held, & Biaglow, 1997).

Biotechnological Production

In biotechnology, 3-hydroxycyclohexanecarboxylic acid is relevant due to its potential as a precursor for various chemicals. Vidra and Németh (2017) reviewed its role as a precursor for chemicals like acrylic acid, 1,3-propanediol, and acrylamide. This highlights the importance of microbial production pathways for 3-hydroxycyclohexanecarboxylic acid in industrial biotechnology (Vidra & Németh, 2017).

Enzymatic Production for Polymer Industry

Wu et al. (2007) discussed the enzymatic production of hydroxycarboxylic acid monomers, like 3-hydroxycyclohexanecarboxylic acid, for creating polymers. This approach is favored over chemical production due to its ambient temperature operation and high selectivity. The study underscores the significance of protein engineering in enhancing enzyme efficiency for industrial applications (Wu, Fogiel, Petrillo, Hann, Mersinger, Dicosimo, O'Keefe, Ben-Bassat, & Payne, 2007).

Safety And Hazards

The compound has been classified under the GHS07 hazard pictogram . It carries the signal word ‘Warning’ and has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P305+P351+P338, advising to rinse cautiously with water in case of contact with eyes .

properties

IUPAC Name

3-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDHFKPEDWWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413642, DTXSID40901229
Record name 3-hydroxycyclohexane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxycyclohexanecarboxylic acid

CAS RN

606488-94-2
Record name 3-hydroxycyclohexane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxycyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1 L pressure tank reactor (60 atm) containing a solution of 3-hydroxybenzoic acid (30 g, 217.20 mmol, 1.00 equiv), Raney Ni (5 g) and sodium hydroxide (6.4 g, 160.00 mmol, 0.74 equiv) in water (500 mL) was introduced H2 (gas, 60 atm) and the resulting solution was stirred overnight at 150° C. After completion of the reaction, the reaction temperature was cooled down to room temperature and the solids were filtered out by filtration. The resulting solution was neutralized with 12 M HCl, extracted with 6×100 mL of tetrahydrofuran. The combined organic layers were dried over sodium sulfate and concentrated under vacuum to provide 3-hydroxycyclohexane-1-carboxylic acid (11 g, crude) as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
3-Hydroxycyclohexanecarboxylic acid
Reactant of Route 3
3-Hydroxycyclohexanecarboxylic acid
Reactant of Route 4
3-Hydroxycyclohexanecarboxylic acid
Reactant of Route 5
3-Hydroxycyclohexanecarboxylic acid
Reactant of Route 6
3-Hydroxycyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.